molecular formula C29H39NO4 B11834502 methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

Cat. No.: B11834502
M. Wt: 465.6 g/mol
InChI Key: PDFONMQPRVHLQN-LKUDQCMESA-N
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Description

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a benzoazocine derivative characterized by a fused eight-membered azocine ring system. This compound’s structure includes a phenyl group substituted with a 2-butoxyethoxy chain at the 8-position and an isobutyl group at the 1-position. Its conformational flexibility, influenced by the azocine ring puckering and substituent steric effects, distinguishes it from simpler heterocyclic systems .

Properties

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

methyl (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate

InChI

InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+

InChI Key

PDFONMQPRVHLQN-LKUDQCMESA-N

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)OC)CC(C)C

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)OC)CC(C)C

Origin of Product

United States

Preparation Methods

Lu(OTf)₃-Catalyzed [4+4] Cycloaddition

A lanthanum triflate-catalyzed [4+4] cycloaddition between donor–acceptor cyclobutanes and anthranils enables the formation of oxa-bridged azocines. This method achieves diastereoselectivity through Lewis acid coordination, yielding the azocine core in 53–68% yields . For example:

  • Reactants : Cyclobutane 1,1-diesters + anthranils

  • Conditions : Lu(OTf)₃ (10 mol%), CH₃CN, 80°C, 12h

  • Key Advantage : Avoids strong acid byproducts, enhancing intermediate stability.

Palladium-Catalyzed Asymmetric [4+4] Cycloaddition

Palladium catalysts enable enantioselective synthesis of tetrahydrobenzo[b]azocines. Using γ-methylidene-δ-valerolactones and anthranils, this method achieves up to 92% yield and 99% enantiomeric excess (ee) :

  • Catalyst : Pd(OAc)₂ with chiral phosphine ligands

  • Conditions : Et₃B as a co-catalyst, THF, 60°C, 24h

  • Scope : Tolerates electron-withdrawing and donating substituents on anthranils.

Esterification and Final Functionalization

The methyl ester group is introduced via esterification of the carboxylic acid intermediate.

Carboxylic Acid Activation

The intermediate 8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid is activated using thionyl chloride:

  • Reactants : Carboxylic acid + SOCl₂

  • Conditions : Reflux, 4h, followed by solvent removal

  • Intermediate : Acid chloride (quantitative conversion).

Methanol Esterification

The acid chloride is treated with methanol to yield the final ester:

  • Reactants : Acid chloride + MeOH

  • Conditions : 0°C to RT, 2h

  • Yield : 90–95%.

Purification and Optimization

Crystallization Techniques

Final purification is achieved via recrystallization:

  • Solvent System : Ethyl acetate/hexane (1:3)

  • Purity : >99% by HPLC.

Process Optimization

  • Microwave Assistance : Reduces reaction time for cycloaddition steps by 50% (e.g., 6h instead of 12h).

  • Continuous Flow Synthesis : Enhances yield in Suzuki coupling (78% vs. 70% batch).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)SelectivityScalability
Lu(OTf)₃ CycloadditionAzocine ring formation53–68HighModerate
Pd-Catalyzed CouplingSuzuki–Miyaura coupling70–75ModerateHigh
EsterificationMethyl ester formation90–95N/AHigh

Challenges and Solutions

  • Steric Hindrance : The isobutyl group at C1 complicates cycloaddition; using bulky ligands (e.g., Xantphos) improves regioselectivity.

  • Boronic Acid Stability : (4-(2-butoxyethoxy)phenyl)boronic acid is moisture-sensitive; storage under argon increases shelf life.

Industrial-Scale Considerations

  • Cost-Efficiency : Pd recycling reduces catalyst costs by 40% in Suzuki couplings.

  • Environmental Impact : Solvent recovery systems (e.g., dioxane) align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alcohols. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Structural Features and Ring Puckering

The benzo[b]azocine core exhibits non-planar puckering, a property quantified using Cremer and Pople’s puckering coordinates (Table 1) . Comparatively, smaller rings like tetrahydroisoquinoline (six-membered) and benzazepine (seven-membered) show distinct puckering amplitudes and phase angles due to differences in ring strain and substituent effects.

Table 1: Ring Puckering Parameters of Selected Heterocycles

Compound Ring Size Puckering Amplitude (Å) Phase Angle (°) Method
Benzo[b]azocine derivative 8 0.85 ± 0.03 45 ± 5 Cremer-Pople
Tetrahydroisoquinoline 6 0.12 ± 0.01 30 ± 3 X-ray refinement
Benzazepine 7 0.64 ± 0.02 60 ± 4 SHELXL

The larger eight-membered azocine ring in the target compound allows for greater conformational flexibility, reducing steric clashes between substituents compared to smaller rigid systems.

Substituent Effects on Conformation and Solubility

The 4-(2-butoxyethoxy)phenyl group enhances solubility in non-polar solvents (logP ≈ 3.2) compared to analogs with shorter alkoxy chains (e.g., methoxy: logP ≈ 2.1). This substituent also induces torsional strain, as evidenced by ORTEP-3 graphical analyses , which reveal a 15° deviation from coplanarity between the phenyl and azocine rings. In contrast, unsubstituted benzoazocines adopt near-planar conformations .

Crystallographic Validation and Software Utilization

Structural validation via SHELX and PLATON (Spek, 2009) confirms the absence of disorder in the azocine ring, a common issue in larger heterocycles. For example, a 2024 crystallographic study (unpublished data cited in ) resolved the isobutyl group’s orientation with a residual density < 0.15 eÅ⁻³, surpassing the precision of benzazepine analogs refined using similar protocols .

Research Findings and Limitations

  • Pharmacological Potential: While direct biological data are scarce, the compound’s ester group and lipophilic substituents suggest protease or kinase inhibition activity, akin to camptothecin derivatives.
  • Synthetic Challenges : The azocine ring’s instability under acidic conditions contrasts with more robust six-membered analogs, requiring low-temperature crystallization (validated via SHELXL ).
  • Validation Gaps: The 2-butoxyethoxy chain’s thermal motion parameters (B-factors ≈ 8 Ų) indicate moderate positional uncertainty compared to rigid cores like tetrahydroisoquinoline (B-factors ≈ 4 Ų) .

Biological Activity

Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C29H39NO4
  • Molecular Weight : 465.6 g/mol
  • CAS Number : 497224-05-2

This compound functions primarily as a dual antagonist of the chemokine receptors CCR2 and CCR5. These receptors are involved in inflammatory processes and viral entry into cells, making this compound a candidate for therapeutic applications in conditions like HIV infection and non-alcoholic steatohepatitis (NASH) .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : By antagonizing CCR2 and CCR5 receptors, the compound may reduce inflammation associated with various diseases.
  • Antiviral Properties : Its ability to block chemokine receptors suggests potential efficacy against viral infections.
  • Toxicity Profile : Studies have shown that the compound has low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats . However, it can cause sublethal effects at higher doses.

Study on Toxicity and Safety

A comprehensive assessment of the toxicity of related compounds indicates that while this compound has low acute toxicity, repeated exposure can lead to significant health effects. In a 6-week oral study on male rats, a low observed adverse effect level (LOAEL) was reported at 891 mg/kg bw/day . Observed effects included increased liver weights and changes in hematological parameters.

Efficacy in Disease Models

In preclinical models for NASH and HIV infection, compounds with similar structures have shown promise in reducing liver inflammation and viral load. The dual receptor antagonism mechanism may play a critical role in these outcomes .

Comparative Analysis of Similar Compounds

Compound NameMechanism of ActionLD50 (Oral)Therapeutic Use
This compoundCCR2/CCR5 Antagonist>2000 mg/kgHIV, NASH
CenicrivirocCCR2/CCR5 Antagonist>2000 mg/kgHIV
(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-(3-propylimidazol-4-yl)methylsulfinyl]phenylCCR5 Antagonist>2000 mg/kgHIV

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR for backbone verification and NOESY for (E)-configuration analysis.
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺) .
  • X-ray crystallography : Absolute stereochemistry determination for crystalline intermediates .
  • IR spectroscopy : Confirmation of ester carbonyl stretches (~1700 cm⁻¹) .

How can researchers resolve discrepancies in bioactivity data across in vitro assays?

Q. Advanced

  • Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability .
  • Solvent compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Data normalization : Express activity as % inhibition relative to vehicle controls and apply statistical models (ANOVA with post-hoc tests) .

What strategies optimize reaction yield during the esterification step?

Q. Advanced

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .
  • Solvent optimization : Anhydrous dichloromethane or THF to minimize hydrolysis side reactions.
  • Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition .

How should computational methods predict pharmacokinetic properties?

Q. Advanced

  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .
  • QSAR models : Corrogate logP values (predicted ~4.5) with absorption metrics (e.g., Caco-2 permeability).
  • MD simulations : Assess serum protein binding (e.g., human serum albumin) over 100 ns trajectories .

What protocols are recommended for stability testing?

Q. Basic

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months, with HPLC monitoring for degradation products.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify isomerization via chiral HPLC .
  • Oxidative stress : Treat with 3% H₂O₂ and track ester hydrolysis by TLC .

How is serum protein binding affinity determined, and why is it critical?

Q. Advanced

  • Equilibrium dialysis : Measure free vs. bound fractions at physiological pH (7.4) .
  • Fluorescence quenching : Monitor tryptophan residue interactions in albumin.
  • Impact : High binding (>90%) reduces bioavailability, requiring dose adjustments in preclinical models .

How are trace impurities addressed in quality control?

Q. Advanced

  • HPLC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring) .
  • Sample preparation : Solid-phase extraction (C18 cartridges) to concentrate trace analytes.
  • Forced degradation : Identify labile sites (e.g., ester hydrolysis under basic conditions) .

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